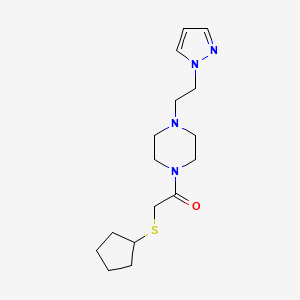

1-(4-(2-(1H-吡唑-1-基)乙基)哌嗪-1-基)-2-(环戊基硫代)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone is a chemical entity that appears to be a derivative of piperazine, a heterocyclic organic compound. It contains a pyrazole moiety, which is a five-membered ring with two nitrogen atoms, and a cyclopentylthio group, which is a sulfur-containing five-membered ring attached to the ethanone backbone. This compound is likely to be of interest due to the biological activities associated with its structural components.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a novel bis(pyrazole-benzofuran) hybrid possessing a piperazine linker was synthesized through a 1,3-dipolar cycloaddition reaction, which could be a similar approach to synthesizing the compound . Additionally, a microwave-assisted synthesis method was reported for a benzothiazolyl piperazine derivative, which could offer insights into a more efficient synthesis route for the compound of interest . The electrochemical synthesis of arylthiobenzazoles using a piperazine derivative as a starting material also provides a potential pathway for introducing the cyclopentylthio group .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the potential for various isomers. X-ray diffraction and Hirshfeld Surface Analysis (HAS) have been used to determine the crystal structure of a related compound, which could be applied to analyze the structure of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone . The piperazine ring often adopts a chair conformation, which could influence the overall molecular geometry and, consequently, the biological activity of the compound .

Chemical Reactions Analysis

Piperazine derivatives can participate in a range of chemical reactions. For example, they can act as catalysts in the synthesis of diverse functionalized compounds, such as 2-amino-3-cyano-4H-pyrans . The presence of the pyrazole and cyclopentylthio groups in the compound of interest may also allow for specific reactivity patterns, such as nucleophilic addition or substitution reactions, which could be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The compound , with its pyrazole and cyclopentylthio groups, is likely to have unique properties that could be relevant for its potential applications. The solubility in various solvents, stability under different conditions, and reactivity with other chemical agents would be critical parameters to assess .

Biological Evaluation

Piperazine derivatives have been evaluated for their biological activities, including antimicrobial and enzyme inhibitory effects. For instance, certain piperazine-linked pyrazole derivatives have shown potent antibacterial and biofilm inhibition activities . Similarly, the compound of interest could be subjected to biological evaluation to determine its potential as a therapeutic agent. The synthesis of imidazolyl piperazine derivatives and their subsequent biological evaluation for antimicrobial activities could provide a precedent for the types of biological studies that might be relevant .

科学研究应用

抗伤害感受和疼痛管理

一项研究发现一种与所请求化学物质在结构上相似的化合物作为 σ1 受体 (σ1R) 拮抗剂,是治疗疼痛的临床候选药物。该化合物在动物模型中表现出出色的水溶性、高渗透性、跨物种的代谢稳定性和抗伤害感受特性,表明其在疼痛管理应用中的潜力 (Díaz 等,2020)。

抗菌和抗真菌活性

对具有相似结构特征的化合物的研究显示出显着的抗菌和抗真菌活性。一项研究合成了 1-(2-(4,5-二甲基-2-苯基-1H-咪唑-1-基)乙基)哌嗪衍生物,该衍生物表现出优异的抗菌和抗真菌活性,可能为开发新的抗菌剂提供基础 (Rajkumar、Kamaraj 和 Krishnasamy,2014)。

抗病毒活性

另一项研究探讨了 1-(1H-吡唑并[3,4-b]吡啶-5-基)乙酮及其相关衍生物的合成、反应和抗病毒活性。这些化合物表现出细胞毒性、抗 HSV1 和抗 HAV-MBB 活性,表明它们作为抗病毒剂的潜力 (Attaby、Elghandour、Ali 和 Ibrahem,2006)。

电化学合成

已经记录了在亲核试剂存在下通过结构相似的化合物的氧化电化学合成芳基硫代苯并恶唑。该方法指出了此类化合物在合成有机化学中的用途,特别是用于生成具有潜在生物应用的新材料 (Amani 和 Nematollahi,2012)。

神经保护活性

从依达拉奉设计的新型含有苄基哌嗪部分的衍生物在脑缺血的细胞和动物模型中显示出显着的神经保护活性。这些发现突出了此类化合物在治疗缺血性中风等神经系统疾病中的潜在治疗应用 (Gao 等,2022)。

安全和危害

This would involve studying the compound’s toxicity, flammability, and other hazards.

未来方向

This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or activities.

属性

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4OS/c21-16(14-22-15-4-1-2-5-15)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h3,6-7,15H,1-2,4-5,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUMFAJIMPOTIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCN(CC2)CCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)

![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)

![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)

![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)